Hydroxylamine-O-sulfonic acid
Overview
Description
Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula H₃NO₄S. It is a white, water-soluble, and hygroscopic solid. This compound is commonly represented by the condensed structural formula H₂NOSO₃H, though it actually exists as a zwitterion, more accurately represented as +H₃NOSO₃⁻ .
Mechanism of Action
Target of Action
Hydroxylamine-O-sulfonic acid (HOSA) is a versatile synthetic reagent that is widely used in organic synthesis . It primarily targets carbon, nitrogen, sulfur, and phosphorus atoms in various compounds, introducing amine groups (–NH2) directly onto these atoms .
Mode of Action
HOSA can behave as both a nucleophile and an electrophile . As a nucleophile, it donates an electron pair to form a chemical bond. As an electrophile, it accepts an electron pair. This dual behavior allows HOSA to participate in a wide range of reactions, including the conversion of aldehydes into nitriles and alicyclic ketones into lactams (cyclic amides) .
Biochemical Pathways
HOSA is involved in various biochemical pathways. For instance, it participates in the conversion of organoboranes obtained from hydroboration of olefins to amines . It also reacts with tertiary amines to form trisubstituted hydrazinium salts and with pyridine to form the 1-amino pyridinium salt . These reactions lead to the synthesis of a variety of nitrogen-containing heterocycles .
Pharmacokinetics
It’s known that hosa is a water-soluble and hygroscopic solid , which suggests it could have good bioavailability due to its solubility.
Result of Action
The result of HOSA’s action is the formation of new compounds through the introduction of amine groups or the conversion of certain functional groups. For example, it can convert aldehydes into nitriles and alicyclic ketones into lactams . It can also lead to the synthesis of a variety of nitrogen-containing heterocycles .
Action Environment
The action of HOSA can be influenced by environmental factors. For instance, it should be stored at 0 °C to prevent decomposition . It’s also sensitive to moisture due to its hygroscopic nature . Furthermore, it should be avoided from contact with oxidizing agents, acidic oxides, strong bases, and acid anhydrides .
Biochemical Analysis
Biochemical Properties
Hydroxylamine-O-sulfonic acid has shown remarkable potential as an electrophilic aminating agent and as a source of the amino group . It facilitates stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intramolecular cyclizations . It reacts with tertiary amines to trisubstituted hydrazinium salts and with pyridine to the 1-amino pyridinium salt .
Cellular Effects
It has been explored as an effective coreactant for luminol chemiluminescence
Molecular Mechanism
This compound can behave as a nucleophile as well as an electrophile . At room temperature and below, it reacts with ketones and aldehydes as a nucleophile to the corresponding oxime-O-sulfonic acids or their salts . The oxime-O-sulfonic acids of aldehydes react above room temperature upon elimination of sulfuric acid in high yields to nitriles .
Temporal Effects in Laboratory Settings
Preparation Methods
Hydroxylamine-O-sulfonic acid can be prepared by treating hydroxylamine sulfate with fuming sulfuric acid (oleum). The reaction is as follows :
(NH3OH)2SO4+2SO3→2H2NOSO3H+H2SO4
The industrial process is similar to the laboratory procedure. Another method involves the sulfonation of hydroxylamine with chlorosulfonic acid . The this compound should be stored at 0°C to prevent decomposition .
Chemical Reactions Analysis
Hydroxylamine-O-sulfonic acid reacts under basic conditions as an electrophile and under neutral and acidic conditions as a nucleophile . Some of the key reactions include:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Substitution: It undergoes substitution reactions to form different amine derivatives.
Common reagents used in these reactions include tertiary amines, pyridine, and various oxidizing agents . Major products formed from these reactions include hydrazinium salts, pyridinium salts, and various nitrogen-containing heterocycles .
Scientific Research Applications
Hydroxylamine-O-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an aminating agent in the synthesis of various nitrogen-containing compounds.
Biology: It is used in the synthesis of quinolones for the benzodiazepine site of GABAA receptors.
Medicine: It is involved in the preparation of diazene by reacting with an alkali.
Industry: It is used as a polymerization catalyst and an amination reagent.
Comparison with Similar Compounds
Hydroxylamine-O-sulfonic acid is unique due to its ability to act as both a nucleophile and an electrophile . Similar compounds include:
2,4-Dinitrophenylhydroxylamine: Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine: Facilitates stereo- and regioselective bond-formation reactions.
Sulfamic acid: Similar in structure but does not exhibit the same reactivity as this compound.
This compound stands out due to its versatility and wide range of applications in various fields .
Properties
IUPAC Name |
amino hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBABKTKYNPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883542 | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Aldrich MSDS] White hygroscopic solid; [Alfa Aesar MSDS] | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9579 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2950-43-8 | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2950-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine-O-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid, monoazanyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxylamine-O-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of HOSA?
A1: The molecular formula of HOSA is H3NO4S, and its molecular weight is 113.10 g/mol.
Q2: What are the key spectroscopic features of HOSA?
A2: While the provided papers don't delve deeply into specific spectroscopic data, they highlight its reactivity. HOSA acts as both a nucleophile and an electrophile []. This dual reactivity stems from the presence of both electrophilic sulfur and nucleophilic nitrogen atoms in its structure.
Q3: Is HOSA hygroscopic? How should it be stored?
A3: Yes, HOSA is hygroscopic and should be stored in tightly sealed containers in a refrigerator [].
Q4: What types of reactions is HOSA commonly used for?
A4: HOSA finds use in a variety of organic reactions, including:
- Amination: It can aminate carbon [, , , , , ], nitrogen [, , ], and sulfur [, , ] atoms in various molecules.
- Beckmann Rearrangement: HOSA acts as a nitrogen source in Cu(OTf)2 and Zn(II)-catalyzed Beckmann rearrangements of ketones to amides under mild conditions [, ].
- Reduction: It can reduce certain functional groups, though specific examples weren't detailed in the provided papers [].
- Nitrile Synthesis: HOSA converts aldehydes into nitriles, demonstrating its utility in synthesizing important organic building blocks [].
- Aziridine Synthesis: It serves as an aminating reagent in Rh(II)-catalyzed aziridination of olefins [].
Q5: How does HOSA function as a reagent in the synthesis of primary sulfonamides?
A5: HOSA reacts with sulfinic acid salts to yield primary sulfonamides []. This reaction highlights its versatility in constructing sulfur-containing compounds.
Q6: Can HOSA be used in reactions under mild conditions?
A6: Yes, HOSA has been successfully employed in reactions conducted under mild, green, and even solvent-free conditions. For instance, it catalyzes the synthesis of 1,8-dioxo-octahydroxanthenes without requiring harsh solvents or temperatures [].
Q7: Are there computational studies exploring HOSA reactivity?
A7: Yes, one study utilized semiempirical calculations to investigate the mechanism of 3-nortricyclanone reactions with HOSA, providing insights into the regioselectivity of the process [].
Q8: Does the removal of the amino group from teicoplanin affect its activity?
A8: Yes, deamination of teicoplanin with HOSA leads to deaminoteicoplanin, which exhibits a reduction in antibacterial activity against staphylococcal and streptococcal bacteria. This modification also weakens its binding affinity to Ac-D-Ala-D-Ala [].
Q9: How stable is 1,1'-dihydroxyazoethane, a compound synthesized using HOSA, at different temperatures?
A9: 1,1'-dihydroxyazoethane, generated from acetaldehyde and HOSA, remains stable at -70°C but decomposes at room temperature to yield the 1-hydroxyethyl radical [].
Q10: Are there specific SHE (Safety, Health, and Environment) regulations pertaining to HOSA?
A10: While the provided papers do not explicitly mention SHE regulations for HOSA, it's crucial to handle it with care, given its potential to generate reactive species like the 1-hydroxyethyl radical []. Always consult the Safety Data Sheet (SDS) before handling HOSA.
Q11: How is HOSA used in the preparation of gold nanoparticles?
A11: HOSA acts as a reducing agent for HAuCl4, facilitating the synthesis of gold nanoparticles (Au NPs) with controlled sizes ranging from 60 to 150 nm. This method offers a room-temperature approach for producing larger Au NPs [].
Q12: Can HOSA be employed in the synthesis of heterocyclic compounds?
A12: Absolutely. HOSA plays a crucial role in the synthesis of various heterocycles, including:
- Pyrazolodiazines: It facilitates the creation of pyrazolodiazines via the cycloaddition reaction of N-aminodiazinium salts, which are prepared using HOSA [].
- Pyrazolopyrimidines: HOSA enables a one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. Its reaction with electron-deficient hydroxylamines yields oxime intermediates with high E-diastereoselectivity, crucial for the final cyclization step [].
Q13: Does HOSA have applications in the study of biological systems?
A13: Yes, research indicates that HOSA can be used to investigate radical reactions in biological contexts:
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